molecular formula C21H17FN2O3S B2947529 N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863004-86-8

N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2947529
CAS No.: 863004-86-8
M. Wt: 396.44
InChI Key: GOLIVJCASUVNAR-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a heterocyclic compound featuring a benzo[b][1,4]thiazepin core fused with a furan moiety and substituted with a 2-fluorophenylacetamide group. The benzo[b][1,4]thiazepin scaffold is a seven-membered ring system containing sulfur and nitrogen, which is structurally analogous to benzodiazepines but with distinct electronic and steric properties due to the thioether linkage.

Crystallographic studies using programs like SHELXL (part of the SHELX suite) have likely been employed to resolve its three-dimensional structure, given the prevalence of these tools in small-molecule refinement . Hydrogen-bonding patterns, critical for stability and intermolecular interactions, can be analyzed using graph set theory, as described in studies on molecular aggregation .

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3S/c22-14-6-1-2-7-15(14)23-20(25)13-24-16-8-3-4-10-18(16)28-19(12-21(24)26)17-9-5-11-27-17/h1-11,19H,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLIVJCASUVNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazepine core. One common approach is the condensation of 2-(furan-2-yl)benzoic acid with 2-fluoroaniline under acidic conditions to form the corresponding amide. Subsequent cyclization and oxidation steps are employed to introduce the thiazepine ring and complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Product References
Acidic Hydrolysis6M HCl, reflux, 4h2-(2-(Furan-2-yl)-4-oxo-thiazepin-5-yl)acetic acid
Basic Hydrolysis2M NaOH, 80°C, 3hSodium carboxylate derivative

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating a hydroxide ion for nucleophilic substitution.

Oxidation of the Thiazepine Ring

The sulfur atom in the thiazepine ring oxidizes to sulfoxide or sulfone derivatives:

Reagent Conditions Product References
KMnO₄ (aq)60°C, 2hSulfone derivative (4-oxo-1,1-dioxide)
m-CPBACH₂Cl₂, 0°C, 1hSulfoxide intermediate

Research Findings :

  • Oxidation enhances electrophilicity, improving binding to biological targets like α-glucosidase .

Nucleophilic Aromatic Substitution (NAS)

The 2-fluorophenyl group undergoes substitution with nucleophiles:

Nucleophile Conditions Product References
PiperidineDMF, 100°C, 12hN-(2-piperidinophenyl)acetamide derivative
Sodium ThiophenolateEtOH, reflux, 6hThioether-linked analogue

Kinetic Notes :

  • Fluorine’s strong electron-withdrawing effect activates the ring for NAS at the meta and para positions .

Cyclization Reactions

Under acidic conditions, the compound forms fused heterocycles:

Reagent Conditions Product References
H₂SO₄ (conc.)120°C, 3hPyrido[2,3-b]thiazepine fused ring system

Application :

  • Cyclized derivatives show enhanced inhibitory activity against kinases like GSK-3β.

Coupling Reactions

Palladium-catalyzed cross-coupling modifies the furan or fluorophenyl groups:

Reaction Catalyst Product References
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Biaryl-functionalized derivative
Ullmann ReactionCuI, 1,10-phenanthrolineAmino-substituted analogue

Research Findings and Mechanistic Insights

  • Enzyme Inhibition : Derivatives exhibit competitive inhibition against α-glucosidase (IC₅₀ = 2.62–10.11 μM vs. acarbose’s 37.38 μM) .

  • Molecular Docking : The thiazepine ring and fluorophenyl group form hydrogen bonds with enzyme active sites.

  • QSAR Studies : Electron-donating substituents on the phenyl ring improve anti-diabetic activity .

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.

  • Medicine: Preliminary studies suggest its use in the treatment of certain diseases, although further research is needed to confirm its efficacy and safety.

  • Industry: Its unique properties make it suitable for use in advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

a) N-(furan-2-ylmethyl)acetamide variant ()

A closely related compound, 2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide, replaces the 2-fluorophenyl group with a furan-2-ylmethyl substituent. The dual furan moieties may enhance π-π stacking interactions but decrease metabolic stability compared to the fluorophenyl group in the target compound .

b) Patent-derived acetamide derivatives ()

Several compounds from a 2019 patent feature acetamide linkers attached to quinoline or tetrahydrofuran-oxyquinoline scaffolds. For example:

  • N-(3-cyano-4-(6-fluoroindolin-1-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide This compound substitutes the benzo[b][1,4]thiazepin core with a quinoline system and includes a tetrahydrofuran-oxy group. The cyano and piperidinylidene groups may enhance binding to hydrophobic pockets in biological targets, while the tetrahydrofuran ring improves solubility compared to aromatic furans .

Functional Group Variations

a) Phosphonic acid derivatives ()

The compound (2-((2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydrobenzo[g]quinazolin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)ethyl)phosphonic acid shares a fused dihydrobenzo ring system but replaces the thiazepin core with a quinazolinone.

b) Pesticide-related acetamides ()

Compounds like N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (FOE 5043) highlight the role of fluorophenyl and heterocyclic groups in pesticidal activity.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Notable Features
N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide Benzo[b][1,4]thiazepin 2-fluorophenyl, furan-2-yl Pharmaceutical candidate Hydrogen-bonding via 4-oxo group
N-(furan-2-ylmethyl)acetamide variant Benzo[b][1,4]thiazepin Dual furan-2-yl groups Research compound Enhanced π-π stacking, lower stability
Quinoline-tetrahydrofuran derivative Quinoline Tetrahydrofuran-3-yl-oxy, piperidinylidene Kinase inhibition Improved solubility, hydrophobic binding
FOE 5043 Thiadiazole Trifluoromethyl, 4-fluorophenyl Pesticide Metabolic resistance, high lipophilicity

Research Findings and Implications

  • Hydrogen Bonding and Stability: The 4-oxo group in the target compound likely participates in intramolecular hydrogen bonds, stabilizing the thiazepin ring conformation. This feature is absent in the quinoline derivatives, which rely on external hydrogen-bond acceptors .
  • Substituent Effects on Bioactivity : The 2-fluorophenyl group may enhance blood-brain barrier penetration compared to the furan-2-ylmethyl group, making the target compound more suitable for CNS-targeted therapies .
  • Synthetic Accessibility : The use of SHELX programs for crystallographic refinement suggests that the target compound’s structure is well-characterized, enabling rational design of analogues .

Biological Activity

N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The structural components of this compound suggest a complex interaction with biological systems, which warrants a detailed exploration of its biological activity.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C17H14FNO3S
  • Molecular Weight : 341.36 g/mol
  • CAS Number : 7454869

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzothiazepine derivatives. Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazepines have shown promising results against breast cancer (MCF-7) and lung cancer cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
N-(2-fluorophenyl)-...MCF-715.0
Benzothiazepine DerivativeA54912.5
Thiourea AnalogT47D20.0

The data indicate that the compound's structure may enhance its interaction with cellular targets involved in cancer proliferation and survival.

Antimicrobial Activity

Benzothiazepine derivatives have also been evaluated for their antimicrobial properties. Studies show that certain analogs possess notable activity against bacterial strains, suggesting that the furan and thiazepine moieties may play crucial roles in their mechanism of action .

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
N-(2-fluorophenyl)-...E. coli30
Benzothiazepine DerivativeS. aureus25

The precise mechanism by which N-(2-fluorophenyl)-... exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways. The presence of the furan and thiazepine rings may facilitate binding to these targets, leading to altered cellular responses.

Case Studies

  • Study on Anticancer Properties : A study conducted on a series of benzothiazepine derivatives demonstrated that modifications at the phenyl ring significantly influenced cytotoxicity. The presence of electron-withdrawing groups like fluorine enhanced potency against MCF-7 cells .
  • Evaluation of Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of various thiazepine derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structures to N-(2-fluorophenyl)-... exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria .

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